unc-4 protein
Description
Properties
CAS No. |
146210-10-8 |
|---|---|
Molecular Formula |
C11H12O |
Synonyms |
unc-4 protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Neuronal Identity and Development
Unc-4 is primarily known for its function in promoting cholinergic neurotransmitter identity while suppressing GABAergic fate in specific neuronal lineages. Research has demonstrated that unc-4 is essential for the correct development of motor neurons and sensory organs, influencing behaviors such as climbing, walking, and grooming in model organisms like Drosophila melanogaster (fruit flies) .
Key Findings:
- Cholinergic Identity Promotion: In lineage 11A, unc-4 drives cholinergic identity and inhibits GABA fate, which is critical for proper motor function .
- Axonal Projection Patterns: In lineage 7B, unc-4 ensures correct axonal projections necessary for flight-related behaviors .
- Sensory Organ Development: Unc-4 is involved in the development of chordotonal sensory neurons, impacting proprioceptive functions .
Mechanistic Insights into Synaptic Function
Recent studies have elucidated the role of unc-4 in synaptic patterning and vesicle regulation. It has been shown that unc-4 interacts with other proteins to regulate synaptic tiling, which is vital for maintaining proper synaptic connections between neurons .
Case Study: Synaptic Tiling Defects
In mutants lacking functional unc-4, significant synaptic tiling defects were observed between DA8 and DA9 neurons, indicating that unc-4 is critical for ensuring precise synaptic innervation .
Genetic Tools and Manipulations
The use of advanced genetic tools such as CRISPR/Cas9 has enabled researchers to create null and conditional alleles of unc-4 to study its functions more precisely. These tools allow for lineage-specific investigations into how unc-4 influences neuronal development and behavior .
Potential Therapeutic Implications
Understanding the role of unc-4 in neuronal identity and connectivity provides insights into potential therapeutic applications. For instance, manipulating unc-4 expression could offer strategies to address neurodevelopmental disorders characterized by synaptic dysfunction or improper neurotransmitter specification.
Therapeutic Strategies:
- Targeting Synaptic Defects: By restoring or modifying unc-4 function, it may be possible to correct synaptic tiling defects observed in various neurological conditions.
- Neurotransmitter Identity Regulation: Therapeutic interventions could aim to modulate unc-4 activity to influence neurotransmitter identity in degenerative diseases.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Proteins
2.1. UNC-37 (Groucho Homolog)
- Structure : Contains WD40 repeats essential for protein-protein interactions. Shares homology with human TLE1 (Transducin-Like Enhancer of Split) .
- Function : Acts as a co-repressor for UNC-4, enabling transcriptional repression of VB-specific genes. Unlike UNC-4, UNC-37 is required both during DA neurogenesis and in postmitotic neurons for synaptic tiling .
- Interaction : Physical interaction with UNC-4 via its WD40 domain. Human TLE1 can functionally substitute for UNC-37 in C. elegans, highlighting evolutionary conservation .
- Phenotype: unc-37 mutations phenocopy unc-4 defects (e.g., uncoordinated movement) but also cause synaptic tiling defects when knocked down in DA neurons .
2.2. CEH-12/HB9
- Structure : Homeodomain transcription factor, structurally similar to UNC-4 .
- Function: Normally repressed by UNC-4 in VA neurons. Ectopic CEH-12 expression in unc-4 mutants drives VB-like synaptic connectivity .
- Phenotype: Overexpression in VA neurons mimics unc-4 loss-of-function phenotypes, confirming its role as a downstream effector .
2.3. SynMuv B Proteins (LIN-35 Rb, EFL-1 E2F)
- Structure: LIN-35 (Retinoblastoma homolog) and EFL-1 (E2F-like transcription factor) lack homeodomains but form complexes regulating chromatin .
- Function : Collaborate with UNC-4 in transcriptional repression. Mutations in lin-35 or efl-1 cause ectopic unc-4 expression in VC neurons, linking them to epigenetic silencing pathways .
- Phenotype: SynMuv B mutants exhibit synthetic lethality at elevated temperatures and developmental arrest, distinct from unc-4’s neuronal-specific defects .
2.4. Chromatin Modifiers (HPL-2, MET-2)
- Structure : HPL-2 (HP1 homolog) and MET-2 (H3K9 methyltransferase) regulate heterochromatin .
- Function: Repress unc-4 expression in non-VA neurons via H3K9 methylation. Loss of hpl-2 or met-2 elevates unc-4 transcripts in VC neurons .
- Phenotype: Unlike unc-4 mutants, these mutants exhibit multivulva phenotypes due to broader gene dysregulation .
Functional and Structural Comparison Table
Key Research Findings
- Temporal Specificity : UNC-4 functions postmitotically in DA neurons, while UNC-37 is required both during neurogenesis and postmitotically .
- Conservation : UNC-4 homologs in mammals (e.g., UNCX4.1) regulate neurogenesis and somitogenesis, underscoring conserved roles in development .
- Transcriptional Profiling : unc-4::GFP neurons show 968 unique transcripts compared to wild-type, highlighting distinct regulatory networks .
Preparation Methods
Bacterial Expression Systems
The majority of UNC-4 protein production relies on recombinant expression in Escherichia coli. Key steps include:
-
Vector Construction : The unc-4 gene is cloned into plasmids such as pET21a or pGEX-2TK, often with affinity tags (e.g., His₆, GST) for purification. For example, point mutations (e.g., G427E, L822F) are introduced via site-directed mutagenesis to study temperature-sensitive variants.
-
Induction : BL21(DE3) or BL21(RIL) cells are grown to an OD₆₀₀ of 0.4–0.6, followed by IPTG induction (0.1–1.0 mM) at 16–37°C for 4–20 hours. Lower temperatures (16°C) enhance solubility for full-length UNC-4.
-
Lysis : Cells are lysed via sonication or homogenization in buffers containing protease inhibitors (e.g., PMSF) and DNase to reduce viscosity.
Table 1: Bacterial Expression Conditions for UNC-4 Variants
| Strain | Plasmid | Induction | Temperature | Yield (mg/L) |
|---|---|---|---|---|
| BL21(DE3) | pET21a-UNC-4 | 0.5 mM IPTG | 16°C | 2.5–3.0 |
| BL21(RIL) | pGEX-UNC-4 | 1.0 mM IPTG | 25°C | 1.8–2.2 |
Insect Cell Expression
For post-translationally modified UNC-4, baculovirus-mediated expression in insect cells (e.g., Sf9, High Five) is employed:
-
Bacmid Generation : The unc-4 gene is inserted into pFastBac Dual vectors with dual promoters (e.g., pH for His₆-tagged UNC-4 and p10 for FLAG-tagged interactors).
-
Infection : Cells are infected with P1 baculovirus and incubated at 21°C for 72 hours.
-
Harvesting : Cells are lysed by freeze-thaw cycles, and supernatants are clarified by centrifugation (20,000 × g, 30 minutes).
Purification Strategies
Affinity Chromatography
-
Ni-NTA for His-Tagged UNC-4 : Lysates are loaded onto Ni-NTA columns equilibrated with 50 mM Tris (pH 7.5), 300 mM NaCl, and 20 mM imidazole. Elution is achieved with 150 mM imidazole.
-
GST Affinity for GST-Tagged UNC-4 : Glutathione Sepharose 4B resin binds GST-UNC-4, which is eluted with reduced glutathione (10–20 mM).
Ion Exchange and Size Exclusion Chromatography (SEC)
Table 2: Purification Efficiency of UNC-4
| Step | Purity (%) | Key Buffers |
|---|---|---|
| Ni-NTA Elution | 70–80 | 50 mM Tris, 300 mM NaCl, 150 mM imidazole |
| SEC | >95 | 20 mM Tris, 150 mM NaCl |
Functional Validation of UNC-4
In Vivo Expression in C. elegans
Transgenic strains expressing UNC-4::GFP or UNC-4::β-galactosidase fusions are generated to monitor localization and function:
Biochemical Assays
-
Co-Sedimentation Assays : UNC-4 binding to DNA or protein partners (e.g., UNC-37/Groucho) is validated via co-sedimentation with F-actin or GST pull-downs.
-
CD Spectroscopy : Circular dichroism confirms secondary structure integrity, with α-helical content typical of homeodomains.
Challenges and Optimizations
-
Solubility Issues : Full-length UNC-4 tends to form inclusion bodies in E. coli. Solubility is enhanced by:
-
Tag Removal : TEV protease cleaves His₆-Smt tags, but residual cleavage sites may require additional ion exchange steps.
Applications of Purified UNC-4
Q & A
Q. What is the primary biological role of UNC-4 protein, and what experimental approaches are used to elucidate its function in neurogenesis?
UNC-4, a paired homeobox transcription factor, regulates neurogenesis and somitogenesis by controlling neuronal differentiation and axonal guidance. Key methodologies include:
- Genetic manipulation in C. elegans: Use CRISPR-Cas9 or RNAi to knock down unc-4 and analyze phenotypic defects in motor neuron connectivity .
- Reporter assays: Fluorescent reporters (e.g., GFP-tagged UNC-4) to track expression patterns during development .
- Phenotypic rescue experiments: Introduce wild-type unc-4 via microinjection to confirm functional restoration in mutant models .
Q. Which model organisms are most appropriate for studying this compound function, and what methodological considerations are critical?
Q. What are the standard methods for detecting and quantifying this compound expression in developmental studies?
- Western blotting: Use validated antibodies (e.g., anti-UNCX4.1) with controls for fragment exclusion .
- Chromatin immunoprecipitation (ChIP): Identify DNA-binding targets by crosslinking UNC-4 to chromatin, followed by sequencing .
- Immunohistochemistry: Optimize fixation protocols to preserve UNC-4’s nuclear localization in tissue sections .
Advanced Research Questions
Q. How can researchers map this compound interaction networks while addressing false positives/negatives?
- Co-Immunoprecipitation (Co-IP): Combine with mass spectrometry to identify binding partners. Validate interactions using yeast two-hybrid (Y2H) assays .
- Bioinformatic filtering: Apply STRING-DB to prioritize interactions with high confidence scores and evolutionary conservation .
- Orthogonal validation: Use fluorescence resonance energy transfer (FRET) to confirm spatial proximity of candidates .
Q. What evolutionary analysis methods reveal functional conservation between UNC-4 and divergent homeodomain proteins like OdsH?
- Comparative sequence alignment: Use Clustal Omega to identify conserved residues (e.g., Q47 in the homeodomain) critical for DNA binding .
- Phylogenetic profiling: Construct trees using MEGA-X to trace evolutionary divergence in DNA-binding specificity .
- Structural modeling: Predict DNA-binding energy differences between UNC-4 and OdsH using Rosetta .
Q. How should contradictory findings about UNC-4’s DNA binding specificity be resolved methodologically?
- Orthogonal assays: Compare EMSA (electrophoretic mobility shift assay) results with in vivo reporter gene activation data .
- Meta-analysis: Aggregate datasets from UniProt and GEO to identify context-dependent binding patterns .
- Cryo-EM studies: Resolve structural ambiguities in UNC-4-DNA complexes to clarify binding mechanics .
Q. What computational strategies optimize prediction of UNC-4 target genes, and how should models be validated?
- Machine learning pipelines: Train models on FAIR-compliant datasets of homeodomain binding motifs .
- Motif enrichment analysis: Use MEME Suite to identify overrepresented sequences in ChIP-seq peaks .
- Functional validation: Knock out predicted targets in C. elegans and assess rescue of unc-4 mutant phenotypes .
Q. What genetic screening approaches in C. elegans effectively identify UNC-4 regulatory pathways while controlling for background mutations?
- EMS mutagenesis screens: Isolate suppressors/enhancers of unc-4 phenotypes. Confirm causality via whole-genome sequencing .
- Complementation testing: Cross putative mutants with known unc-4 alleles to rule out background mutations .
- RNAi libraries: Screen for synthetic lethality with unc-4 to uncover pathway components .
Q. What biochemical and biophysical methods determine the mechanistic basis of UNC-4’s binding specificity?
- Surface plasmon resonance (SPR): Quantify binding kinetics between UNC-4 and DNA variants .
- X-ray crystallography: Resolve atomic interactions at the UNC-4-DNA interface .
- In vivo mutagenesis: Introduce point mutations (e.g., V44I) and assess transcriptional activity via luciferase assays .
Q. How can researchers integrate multi-omics datasets to investigate UNC-4’s role in transcriptional regulatory networks?
- Multi-omics pipelines: Combine RNA-seq (transcriptome), ATAC-seq (chromatin accessibility), and ChIP-seq (UNC-4 binding) .
- Network analysis: Use Cytoscape to visualize UNC-4 as a hub gene in neurodevelopmental pathways .
- Functional enrichment: Apply DAVID to identify overrepresented GO terms (e.g., “axon guidance”) in UNC-4-associated genes .
Key Methodological Considerations
- Data reproducibility: Adhere to FAIR principles for dataset sharing and metadata annotation .
- Ethical rigor: Disclose conflicts of interest and ensure genetic manipulation complies with institutional guidelines .
- Statistical robustness: Use t-tests or ANOVA for phenotypic data, with Bonferroni correction for multi-test scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
